(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 2098089-36-0
VCID: VC3125855
InChI: InChI=1S/C8H14N4O/c1-6-3-12-8(4-11(6)9)2-7(5-13)10-12/h2,6,13H,3-5,9H2,1H3
SMILES: CC1CN2C(=CC(=N2)CO)CN1N
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol

(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol

CAS No.: 2098089-36-0

Cat. No.: VC3125855

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol - 2098089-36-0

Specification

CAS No. 2098089-36-0
Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
IUPAC Name (5-amino-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)methanol
Standard InChI InChI=1S/C8H14N4O/c1-6-3-12-8(4-11(6)9)2-7(5-13)10-12/h2,6,13H,3-5,9H2,1H3
Standard InChI Key QVACNVOUCLGVCA-UHFFFAOYSA-N
SMILES CC1CN2C(=CC(=N2)CO)CN1N
Canonical SMILES CC1CN2C(=CC(=N2)CO)CN1N

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure and Properties

The compound (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol contains a bicyclic heterocyclic system comprising a pyrazole ring fused with a partially saturated pyrazine ring. The pyrazolo[1,5-a]pyrazine scaffold serves as the core structure, with the 4,5,6,7-tetrahydro designation indicating that the pyrazine portion is partially reduced. The compound bears three key functional groups: a hydroxymethyl (CH₂OH) group at the 2-position of the pyrazole ring, an amino (NH₂) group at position 5, and a methyl (CH₃) group at position 6 of the tetrahydropyrazine ring .

The basic molecular framework closely resembles that of the simpler analog (4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-YL)methanol, which has a molecular weight of 153.18 g/mol and chemical formula C₇H₁₁N₃O . With the addition of an amino group (NH₂) and a methyl group (CH₃), our target compound would have an expected molecular formula of C₈H₁₄N₄O and an approximate molecular weight of 182.23 g/mol (calculated based on atomic weights).

Structural Comparison with Related Compounds

Table 1: Comparison of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol with Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Target compound: (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanolC₈H₁₄N₄O (estimated)182.23 (estimated)Reference structure
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanolC₇H₁₁N₃O153.18Lacks amino and methyl groups
(5-(2-Aminoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanolC₁₀H₁₈N₄O210.28Contains 2-aminoethyl instead of amino group at position 5

The structural variations between these compounds highlight the importance of precise substitution patterns on the pyrazolo[1,5-a]pyrazine scaffold. The presence of the amino group at position 5 likely confers hydrogen-bonding capabilities that could significantly impact the compound's physicochemical properties and potential biological interactions .

Identification Parameters

Based on analysis of similar compounds, the target molecule would likely be characterized by:

  • An InChI string format similar to those of related compounds, which would precisely define its chemical structure

  • A unique InChIKey that could serve as a digital identifier for database searches

  • Potential SMILES notation representing its molecular structure

  • A CAS Registry Number, which would be assigned if the compound has been officially registered

The compound would likely exhibit characteristic spectroscopic profiles, including distinctive patterns in ¹H-NMR, ¹³C-NMR, and mass spectrometry that reflect its specific substitution pattern .

Chemical Properties and Reactivity

Functional Group Analysis

The compound contains three key functional groups that determine its chemical behavior:

The bicyclic pyrazolo[1,5-a]pyrazine core contains multiple nitrogen atoms that can function as hydrogen bond acceptors, while the partially saturated nature of the tetrahydropyrazine ring introduces conformational flexibility to the molecule .

Anticipated Physicochemical Properties

Table 2: Estimated Physicochemical Properties of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol

PropertyEstimated Value/CharacteristicBasis for Estimation
Physical StateSolid at room temperatureBased on related structures with similar molecular weight
SolubilityModerate solubility in polar protic solvents (water, alcohols); Greater solubility in polar aprotic solvents (DMSO, DMF)Based on presence of hydrogen bonding groups (OH, NH₂) and heterocyclic nitrogen atoms
pKa~4-5 for pyrazole NH (if present); ~9-10 for primary amine; ~15-16 for primary alcoholComparison with typical values for these functional groups
Log P0.2-0.8 (estimated)Based on balance of lipophilic (methyl, heterocyclic rings) and hydrophilic groups (OH, NH₂)
Hydrogen Bond Donors3 (OH, NH₂)Structural analysis
Hydrogen Bond Acceptors5 (3 ring nitrogens, OH, NH₂)Structural analysis

These properties suggest that the compound would have moderate water solubility and good solubility in organic solvents, characteristics that are important considerations for pharmaceutical applications .

Synthetic Approaches and Production Methods

Key Synthetic Challenges

The synthesis of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol presents several challenges:

  • Regioselectivity: Achieving selective functionalization at specific positions of the bicyclic system requires careful control of reaction conditions and may necessitate the use of protecting groups.

  • Stereochemistry: If stereogenic centers are present (particularly at positions 5 and 6), controlling the stereochemical outcome would be essential for producing the desired isomer.

  • Functional Group Compatibility: The presence of multiple reactive functional groups (amino, hydroxymethyl) may lead to competing reactions, necessitating appropriate protection strategies during the synthesis .

Structural FeaturePotential Biological Significance
Pyrazolo[1,5-a]pyrazine coreScaffold appears in compounds with diverse biological activities; provides rigid framework for presenting substituents in defined spatial orientations
Hydroxymethyl group at position 2Hydrogen bonding capability; potential for metabolic transformations or prodrug formation; may interact with polar binding pockets in target proteins
Amino group at position 5Hydrogen bond donor/acceptor; potential for ionic interactions with negatively charged residues; site for metabolic transformations
Methyl group at position 6Hydrophobic interactions; potential influence on molecular conformation and binding orientation; may occupy lipophilic pockets in binding sites
Partially saturated (tetrahydro) pyrazine ringConformational flexibility; potential for selective binding to target proteins; modified basicity of nitrogen atoms compared to fully aromatic system

Analytical Considerations and Characterization

Spectroscopic Fingerprints

For the identification and characterization of (5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol, several spectroscopic techniques would be valuable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for the methyl group (singlet, δ ~2.0-2.5 ppm), hydroxymethyl protons (singlet or doublet, δ ~4.5-5.0 ppm), and various methylene protons of the tetrahydropyrazine ring (multiplets, δ ~2.0-4.0 ppm).

    • ¹³C-NMR would reveal the carbon framework, including distinctive signals for the pyrazole carbons, methyl carbon, hydroxymethyl carbon, and methylene carbons of the tetrahydropyrazine ring .

  • Mass Spectrometry:

    • The compound would show a molecular ion peak corresponding to its molecular weight (~182 m/z).

    • Fragmentation patterns would likely include loss of water (M-18), loss of the hydroxymethyl group, and other characteristic fragmentations of the heterocyclic core .

  • Infrared Spectroscopy:

    • Characteristic absorption bands would be observed for N-H stretching (amino group, ~3300-3500 cm⁻¹), O-H stretching (hydroxyl group, ~3200-3600 cm⁻¹), and C-H stretching (methyl and methylene groups, ~2800-3000 cm⁻¹) .

Chromatographic Analysis

For purification and analysis, the compound would likely be amenable to standard chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC using C18 columns with appropriate mobile phase systems (e.g., water/acetonitrile gradients with acid modifiers) would be suitable for analysis and purification.

    • The presence of both polar functional groups (amino, hydroxymethyl) and the more lipophilic heterocyclic core would influence retention behavior .

  • Thin-Layer Chromatography (TLC):

    • Visualization might be achieved using UV detection, ninhydrin staining (for the amino group), or other appropriate visualization reagents .

Research Significance and Future Directions

Future Research Directions

Several promising avenues for further research include:

  • Comprehensive Synthetic Route Development: Establishing efficient and scalable methods for the preparation of the target compound and analogs with varying substitution patterns.

  • Detailed Physicochemical Characterization: Experimental determination of key properties including solubility profiles, pKa values, and conformational preferences.

  • Biological Activity Screening: Evaluation of the compound against various biological targets to identify potential activities that could guide further development.

  • Derivatization Studies: Exploration of chemical modifications that could enhance properties or biological activities, such as prodrug formation via the hydroxymethyl group or conjugation through the amino functionality .

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